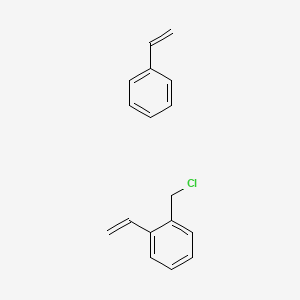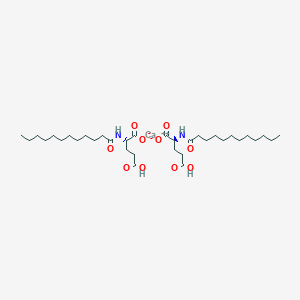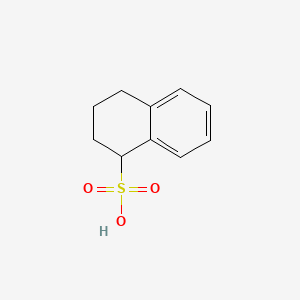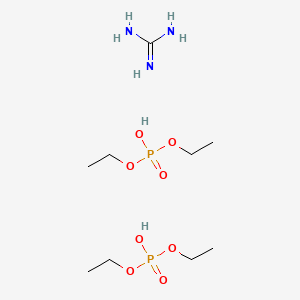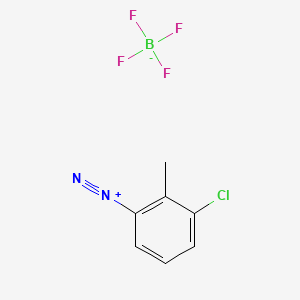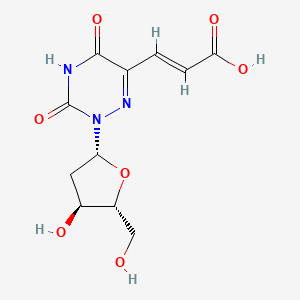
(E)-5-(2-Carboxyvinyl)-6-aza-2'-deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine typically involves multi-step organic reactions. The process begins with the preparation of the uridine derivative, followed by the introduction of the carboxyvinyl group at the 5-position and the aza modification at the 6-position. Common reagents used in these reactions include strong bases, protecting groups, and specific catalysts to ensure the desired regioselectivity and stereochemistry.
Industrial Production Methods
Industrial production of (E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxyvinyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and pH adjustments to favor the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
科学的研究の応用
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may inhibit enzymes involved in DNA and RNA synthesis, leading to disrupted cell replication and potential cell death. Molecular targets include polymerases and other enzymes critical for nucleic acid metabolism.
類似化合物との比較
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Azidothymidine (AZT): A nucleoside analog used in antiviral therapy.
Gemcitabine: A nucleoside analog with anticancer properties.
Uniqueness
(E)-5-(2-Carboxyvinyl)-6-aza-2’-deoxyuridine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its ability to selectively target nucleic acid synthesis makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
97776-68-6 |
|---|---|
分子式 |
C11H13N3O7 |
分子量 |
299.24 g/mol |
IUPAC名 |
(E)-3-[2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H13N3O7/c15-4-7-6(16)3-8(21-7)14-11(20)12-10(19)5(13-14)1-2-9(17)18/h1-2,6-8,15-16H,3-4H2,(H,17,18)(H,12,19,20)/b2-1+/t6-,7+,8+/m0/s1 |
InChIキー |
YDTPLQVCRZJMIP-SXSRJLBYSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)/C=C/C(=O)O)CO)O |
正規SMILES |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=CC(=O)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




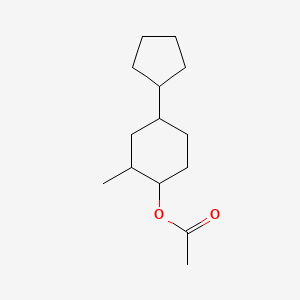
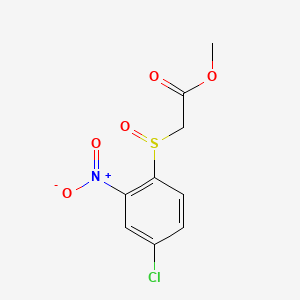
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)
